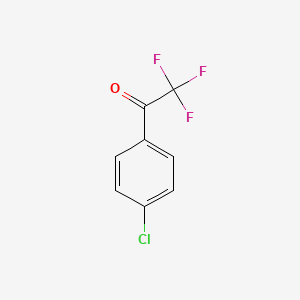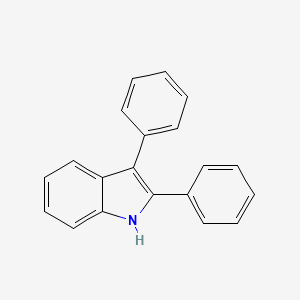
2,3-Diphenyl-1H-Indol
Übersicht
Beschreibung
2,3-Diphenyl-1H-indole is an organic compound belonging to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two phenyl groups attached to the indole nucleus at positions 2 and 3.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 2,3-Diphenyl-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden, deren Aktivität modulieren und zu spezifischen biologischen Wirkungen führen. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, und so antikanzerogene Wirkungen ausüben . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.
Ähnliche Verbindungen:
2,3-Dimethyl-1H-Indol: Ähnlich in der Struktur, aber mit Methylgruppen anstelle von Phenylgruppen.
2-Phenylindol: Enthält nur eine Phenylgruppe an der 2-Position.
3-Phenylindol: Enthält nur eine Phenylgruppe an der 3-Position.
Einzigartigkeit: this compound ist aufgrund des Vorhandenseins von zwei Phenylgruppen einzigartig, die seine Stabilität und biologische Aktivität im Vergleich zu anderen Indolderivaten erhöhen können.
Wirkmechanismus
Target of Action
2,3-Diphenyl-1H-indole, also known as 2,3-Diphenylindole, is a bioactive aromatic compound that contains the indole nucleus . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2,3-Diphenyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Pharmacokinetics
The compound’s molecular weight of 269347 and LogP of 535 suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2,3-Diphenyl-1H-indole’s action can vary depending on its targets and the biological processes it modulates. For example, some indole derivatives have been found to have inhibitory activity against influenza A and to attenuate the formation of gastric lesions in indomethacin-induced ulcer models .
Action Environment
The action, efficacy, and stability of 2,3-Diphenyl-1H-indole can be influenced by various environmental factors. For example, the presence of intestinal microorganisms is necessary for the metabolism of tryptophan to indole derivatives . Additionally, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity.
Biochemische Analyse
Biochemical Properties
2,3-Diphenyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . For instance, 2,3-Diphenyl-1H-indole can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can interact with proteins involved in cell signaling, leading to alterations in cellular functions .
Cellular Effects
The effects of 2,3-Diphenyl-1H-indole on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 2,3-Diphenyl-1H-indole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2,3-Diphenyl-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, 2,3-Diphenyl-1H-indole can inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Diphenyl-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2,3-Diphenyl-1H-indole can maintain its activity for extended periods under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to 2,3-Diphenyl-1H-indole has been associated with changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2,3-Diphenyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2,3-Diphenyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the metabolism of other biomolecules by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the production of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
The transport and distribution of 2,3-Diphenyl-1H-indole within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2,3-Diphenyl-1H-indole can accumulate in specific tissues, where it exerts its effects on cellular function . The localization and accumulation of the compound are influenced by its interactions with cellular components .
Subcellular Localization
The subcellular localization of 2,3-Diphenyl-1H-indole is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2,3-Diphenyl-1H-indole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular distribution of the compound is crucial for its ability to influence cellular processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3-Diphenyl-1H-Indol kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Cyclisierung von 2,3-Diphenylhydrazonen. Diese Reaktion erfordert in der Regel den Einsatz saurer oder basischer Katalysatoren und erhöhter Temperaturen, um den Cyclisierungsprozess zu ermöglichen . Eine weitere Methode beinhaltet die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, bei denen 2-Brom-1,3-diphenylindol unter bestimmten Bedingungen mit Phenylboronsäure gekoppelt wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2,3-Diphenyl-1H-Indol unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Elektrophile Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel.
Wichtige gebildete Produkte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Reduzierte Formen der Indolverbindung.
Substitution: Substituierte Indolderivate mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-1H-indole: Similar in structure but with methyl groups instead of phenyl groups.
2-Phenylindole: Contains only one phenyl group at the 2-position.
3-Phenylindole: Contains only one phenyl group at the 3-position.
Uniqueness: 2,3-Diphenyl-1H-indole is unique due to the presence of two phenyl groups, which can enhance its stability and biological activity compared to other indole derivatives.
Eigenschaften
IUPAC Name |
2,3-diphenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGKJNGSQQORRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188241 | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-20-3 | |
| Record name | 2,3-Diphenylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



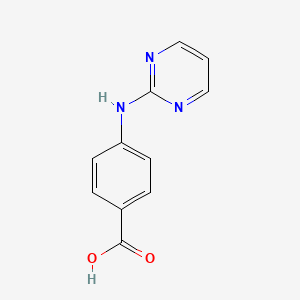
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)
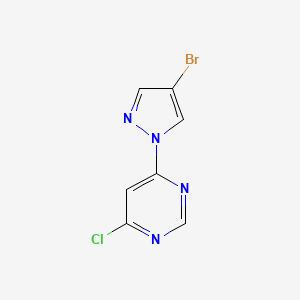
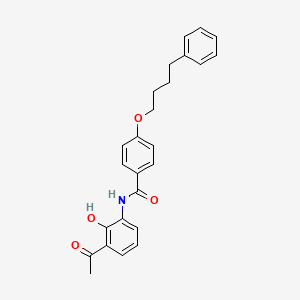
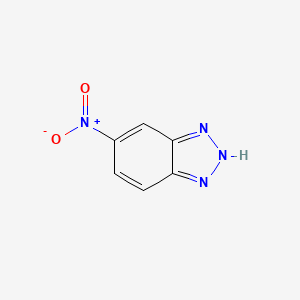

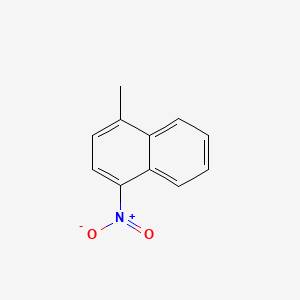
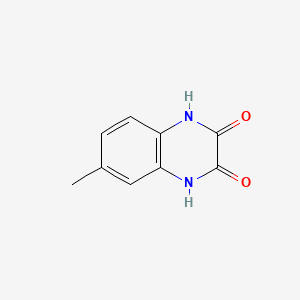
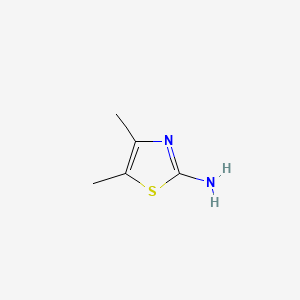
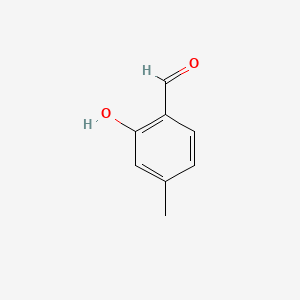
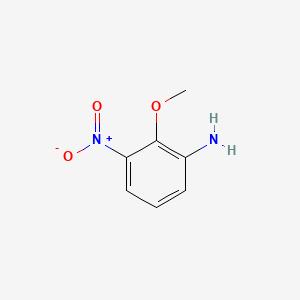
![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)
